molecular formula C8H6ClNO B11917042 6-Chloro-1H-indol-4-ol

6-Chloro-1H-indol-4-ol

Cat. No.: B11917042
M. Wt: 167.59 g/mol
InChI Key: LDXFEDSBHZJLGC-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Heterocyclic Chemistry

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal and synthetic chemistry. ijpsr.comnih.gov This structural motif is a fundamental component of numerous natural products, alkaloids, and pharmacologically active compounds. nih.govresearchgate.net Its prevalence is rooted in its ability to mimic the structure of peptides and bind to a variety of proteins, making it a valuable building block in drug discovery. nih.gov

The indole nucleus is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of secondary metabolites with diverse biological functions. nih.gov These include the neurotransmitter serotonin (B10506) and the plant hormone indole-3-acetic acid. nih.govbohrium.com The versatility of the indole scaffold has led to its incorporation into a multitude of approved drugs and continues to inspire the development of new therapeutic agents for a wide range of diseases, including cancer, infections, and neurological disorders. ijpsr.comnih.govmdpi.com The electron-rich nature of the indole ring system makes it highly reactive towards electrophilic substitution, allowing for extensive functionalization and the creation of structurally diverse derivatives. irjmets.com

Overview of Halogenated Indoles in Academic Research

The introduction of halogen atoms onto the indole nucleus significantly modulates its chemical and physical properties. irjmets.com Halogenation can alter the electronic distribution within the ring system, influencing its reactivity, metabolic stability, and binding affinity to biological targets. mdpi.comacs.org This has made halogenated indoles a subject of intense academic and industrial research.

Researchers have explored various methods for the halogenation of indoles, developing regioselective strategies to introduce chlorine, bromine, or iodine at specific positions on the ring. mdpi.comacs.org These halogenated indoles serve as versatile synthetic intermediates, enabling further molecular complexity through cross-coupling reactions. mdpi.com Furthermore, studies have shown that halogenated indoles can possess potent biological activities. For instance, certain halogenated indoles have demonstrated the ability to eradicate bacterial persister cells and biofilms, offering a potential strategy to combat antibiotic resistance. researchgate.net Marine natural products, which are a rich source of bioactive compounds, often feature halogenated indole structures. otago.ac.nz

Foundational Research Trajectories of 6-Chloro-1H-indol-4-ol

While extensive research exists on the broader class of halogenated indoles, the specific compound this compound is a more specialized area of study. Its foundational research is often linked to its role as a key intermediate in the synthesis of more complex molecules with pharmaceutical applications. For example, the related 4-hydroxy indole is a crucial intermediate in the production of Pindolol, a non-selective beta-blocker. actascientific.com

The synthesis of substituted indol-4-ols, including chlorinated variants, often involves multi-step reaction sequences. A common strategy is the Batcho-Leimgruber indole synthesis, which can be adapted to produce a variety of substituted indoles. researchgate.net Research in this area focuses on developing efficient and high-yielding synthetic routes to access these valuable building blocks. The presence of both a chloro and a hydroxyl group on the indole ring makes this compound a bifunctional molecule, offering multiple points for further chemical modification and derivatization in the development of novel compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloro-1H-indol-4-ol

InChI

InChI=1S/C8H6ClNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H

InChI Key

LDXFEDSBHZJLGC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)O

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 1h Indol 4 Ol and Its Derivatives

Strategies for the Construction of the 6-Chloro-1H-indole Core

The formation of the indole (B1671886) nucleus is the cornerstone of synthesizing 6-Chloro-1H-indol-4-ol. Established indole syntheses are often adapted to accommodate the required substitution pattern.

Fischer Indole Synthesis Adaptations for Halogenated Indoles

The Fischer indole synthesis is a robust and widely used method for preparing indoles from the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com To obtain a 6-chloroindole (B17816), a (3-chlorophenyl)hydrazine (B1595953) derivative is the logical starting material. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. nih.gov

The success of this method for producing 6-chloroindoles is dependent on the stability of the substituted phenylhydrazine and the reaction conditions. The presence of the chloro substituent can influence the electronic properties of the hydrazine (B178648) and may affect the efficiency of the cyclization step. In some cases, abnormal products can be formed, as has been observed in the Fischer indole synthesis of methoxy-substituted phenylhydrazones, where a chloroindole was unexpectedly obtained. nih.gov

Table 1: Key Transformations in the Fischer Indole Synthesis

StepTransformationIntermediate
1CondensationPhenylhydrazone
2TautomerizationEne-hydrazine
3 thermofisher.comthermofisher.com-Sigmatropic RearrangementDi-imine
4Cyclization and AromatizationIndole

Cyclization Reactions Facilitating Chlorination and Indole Formation

Various cyclization strategies beyond the Fischer synthesis can be employed to construct the 6-chloro-1H-indole core. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds in the final ring-closing step.

The Bischler-Möhlau indole synthesis , for instance, involves the reaction of an α-halo-acetophenone with an excess of an aniline (B41778). wikipedia.org To synthesize a 6-chloroindole via this route, a 3-chloroaniline (B41212) would be a suitable starting material. While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its utility. chemeurope.com A recent study on a modified Bischler-Möhlau reaction for the synthesis of 4-hydroxy and 6-hydroxyindoles highlights the potential of this method for accessing hydroxylated indole scaffolds, which could be adapted for chlorinated analogues. researchgate.net

Other cyclization methods, such as the Madelung, Reissert, and Gassman indole syntheses, offer alternative pathways that could potentially be adapted for the synthesis of 6-chloroindoles by using appropriately substituted precursors.

Stereoselective and Regioselective Introduction of the Hydroxyl Group at Position 4

The placement of the hydroxyl group at the C4 position of the 6-chloroindole core is a critical step that requires high regioselectivity. This can be achieved either by introducing the hydroxyl group after the indole ring has been formed or by using a precursor that already contains the hydroxyl moiety.

Post-Synthetic Hydroxylation Approaches

The direct hydroxylation of a pre-formed 6-chloroindole at the C4 position is a challenging transformation. Aromatic C-H hydroxylation often requires harsh conditions and can lead to a mixture of isomers. However, recent advances in catalysis have opened up new possibilities. For instance, regioselective hydroxylation of certain aromatic compounds has been achieved using biocatalysis with enzymes like tyrosinase, which can perform ortho-hydroxylation. nih.gov While not yet reported specifically for 6-chloroindole, this approach could offer a greener and more selective alternative to traditional chemical methods.

Precursor Design for Direct Hydroxyl Group Integration

A more common and often more controlled approach is to start with a precursor that already contains the hydroxyl group, or a protected form of it, at the desired position. For the synthesis of this compound, a key starting material would be a derivative of 4-chloro-2-nitrophenol (B165678). The synthesis of this precursor itself has been a subject of study. sciencemadness.orggoogle.com

Once the appropriately substituted precursor is obtained, it can be elaborated into the final indole product. For example, a 4-chloro-2-nitrophenol could be reduced to the corresponding aminophenol, which can then be used in a variety of indole-forming reactions. The Batcho-Leimgruber indole synthesis, for instance, has been successfully applied to the synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives, demonstrating its utility in constructing indoles from functionalized precursors. researchgate.net

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis and functionalization of complex molecules like this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of highly functionalized aromatic and heteroaromatic compounds. nih.gov These methods could be employed to introduce various substituents onto the 6-chloro-4-hydroxyindole scaffold, allowing for the creation of a library of derivatives for biological screening. For example, palladium catalysis has been used for the synthesis of 6-aryl dopamine (B1211576) derivatives, showcasing its applicability to functionalized phenolic compounds. mdpi.com

Photoredox catalysis is another emerging area that enables novel transformations under mild conditions. nih.gov This technique utilizes visible light to initiate radical-based reactions and has been applied to the functionalization of indoles. nih.gov While specific applications to 6-chloro-4-hydroxyindoles are yet to be reported, the potential for C-H functionalization and other transformations makes it a promising avenue for future research.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of indole derivatives is well-documented, providing a clean, efficient, and rapid route to these important heterocyclic compounds. nih.gov

A notable example relevant to the synthesis of the 4-hydroxy-indole core involves the microwave-assisted dehydrogenative aromatization of an oxoindole. actascientific.com This transformation can be achieved in minutes with good yields, showcasing the efficiency of focused microwave energy. actascientific.com One specific protocol involves the deprotection of a tosyl-protected precursor, 1-tosyl-1H-indol-4-ol. In a characteristic procedure, a mixture of 1-tosyl-1H-indol-4-ol and aqueous sodium hydroxide (B78521) is heated in a sealed vessel within a microwave synthesizer. The reaction proceeds rapidly, typically reaching completion within 2 minutes at 90°C under 70W power, demonstrating a significant acceleration over traditional heating methods. actascientific.com

Another innovative approach is the use of microwave irradiation in solvent-free, solid-state reactions. For instance, the Bischler indole synthesis can be performed by reacting anilines and phenacyl bromides in the presence of a base. This mixture, when irradiated with microwaves at a power of 540 W for as little as 45-60 seconds, can yield 2-arylindoles efficiently, completely avoiding the need for organic solvents. organic-chemistry.org These protocols highlight the versatility of microwave assistance in creating indole scaffolds under various conditions.

Reaction TypePrecursorReagentsMicrowave ConditionsProductReference
Deprotection1-Tosyl-1H-indol-4-olSodium Hydroxide, Water70W, 90°C, 2 min1H-Indol-4-ol actascientific.com
Bischler Indole SynthesisAnilines, Phenacyl BromidesSodium Bicarbonate540W, 45-60 sec (Solvent-Free)2-Arylindoles organic-chemistry.org

Green Chemistry Methodologies for Sustainable Production

Green chemistry principles are increasingly integrated into synthetic organic chemistry to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.gov The synthesis of this compound and its derivatives can be approached through several green methodologies that align with these principles of sustainability. iitm.ac.ingranthaalayahpublication.org

The choice of catalysts is also central to green chemistry. The ideal catalyst is non-toxic, efficient, and recyclable. mdpi.com For indole synthesis, this could involve the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. Biocatalysis, which employs enzymes derived from renewable resources, represents another frontier in green synthesis. nih.gov Enzymes are biodegradable, operate under mild conditions, and offer high selectivity, making them an attractive alternative to traditional chemical catalysts. nih.gov The application of these sustainable practices aims to create more environmentally benign pathways for the production of valuable indole compounds.

Green Chemistry PrincipleApplication in Indole SynthesisBenefitReference
Energy EfficiencyUse of microwave irradiation instead of conventional heating.Drastically reduced reaction times and lower energy consumption. organic-chemistry.org
Prevention of WasteEmploying atom-economical reactions like multi-component reactions.Maximizes the incorporation of starting materials into the final product. nih.gov
Safer Solvents & AuxiliariesDevelopment of solvent-free reaction protocols.Eliminates the use and disposal of hazardous organic solvents. organic-chemistry.org
Use of CatalysisUse of recyclable heterogeneous catalysts or biodegradable biocatalysts.Reduces waste from stoichiometric reagents and avoids toxic metals. nih.govmdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Structural Diversification

Transition metal catalysis is an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For a scaffold such as this compound, these reactions are crucial for structural diversification, allowing for the introduction of a wide array of functional groups at specific positions on the indole ring. Palladium- and copper-catalyzed reactions are among the most widely used for this purpose. researchgate.net

Key cross-coupling reactions applicable to the functionalization of indole derivatives include the Suzuki, Heck, and Sonogashira reactions. researchgate.net These methods can be used to modify the indole core by creating new bonds at halogenated positions or at the N-H position. For instance, the chlorine atom at the C6 position of this compound could potentially serve as a handle for Suzuki coupling with various boronic acids to introduce new aryl or alkyl groups. Similarly, Sonogashira coupling could be employed to install alkyne moieties, a valuable functional group for further transformations. mdpi.com

A specific example of conditions used for indole functionalization involves a palladium-catalyzed intramolecular cyclization. In one reported synthesis, the reaction was carried out using palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst, copper(II) acetate (Cu(OAc)₂) as an oxidant, and potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF). mdpi.com The reaction was efficiently conducted under microwave irradiation at 60°C, highlighting the synergy between microwave assistance and metal catalysis. mdpi.com Such reactions provide a powerful platform for creating libraries of complex indole derivatives from a common intermediate.

Reaction NameTypical Catalyst SystemBond FormedPotential Application for this compoundReference
Suzuki CouplingPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C(sp²)-C(sp²)Functionalization at the C6-Cl position with aryl/vinyl boronic acids. researchgate.net
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst (e.g., CuI)C(sp²)-C(sp)Introduction of alkyne groups at the C6-Cl position. mdpi.com
Heck CouplingPd catalyst (e.g., Pd(OAc)₂)C(sp²)-C(sp²)Coupling of an alkene at the C6-Cl position. researchgate.net
Buchwald-Hartwig AminationPd catalyst, Ligand (e.g., BINAP)C(sp²)-NFormation of C-N bonds at the C6-Cl position. researchgate.net

Multi-Component Reaction Design for Complex Indole Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecular structures from simple precursors. researchgate.net This strategy is particularly useful for building libraries of diverse, drug-like heterocyclic compounds, including those based on the indole framework. arkat-usa.org

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCR design can be applied to construct its derivatives or more complex scaffolds containing this core. For instance, indole derivatives themselves can serve as one of the components in an MCR to build fused heterocyclic systems. researchgate.net A relevant example is the four-component reaction involving an isocyanide, an aldehyde, dimedone, and ammonium (B1175870) acetate, which yields highly substituted 1H-indole-4(5H)-ones, structures that are closely related to the 4-hydroxy-indole core. nih.gov

The design of a novel MCR could envision using a substituted aniline, such as 3-chloro-5-aminophenol, as a starting material. This precursor contains the necessary chloro and hydroxyl functionalities, which, upon reaction with other components in a one-pot process (e.g., a variation of the Ugi or Doebner reactions), could assemble the desired indole ring system in a highly efficient manner. nih.gov The power of MCRs lies in this ability to create significant molecular complexity in a single, convergent synthetic step.

MCR TypeKey ComponentsResulting Scaffold TypeRelevance to Indole SynthesisReference
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmidesCan be combined with subsequent cyclizations to form complex indole alkaloids. nih.gov
Doebner ReactionAromatic Amine, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acidsDemonstrates MCR principles for building heterocycles from anilines. nih.gov
Indole-based 4-CRIsocyanide, Aldehyde, Dimedone, Ammonium AcetateSubstituted 1H-Indole-4(5H)-onesDirectly produces a scaffold highly related to the 4-hydroxy-indole core. nih.gov
Mannich ReactionAldehyde, Amine, Carbonyl Compoundβ-Amino Carbonyls (e.g., Gramines)A classic MCR where indole acts as the nucleophile to form functionalized derivatives. arkat-usa.org

Derivatization and Structural Modification of the 6 Chloro 1h Indol 4 Ol Core

Functionalization at the Indole (B1671886) Nitrogen (N1) Position

The nitrogen atom at the N1 position of the indole ring is a common site for functionalization. Its lone pair of electrons can act as a nucleophile, allowing for the introduction of various substituents.

Alkylation and Acylation Strategies at N1

Alkylation and acylation at the N1 position are fundamental transformations in the modification of the 6-chloro-1H-indol-4-ol core. These reactions typically proceed under basic conditions to deprotonate the indole nitrogen, enhancing its nucleophilicity.

Alkylation introduces alkyl groups to the N1 position. For instance, the reaction of an indole derivative with an alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) is a common method. niscair.res.in This strategy has been employed in the synthesis of various N-alkylated indole derivatives.

Acylation involves the introduction of an acyl group to the N1 position, typically using an acyl chloride or anhydride. This modification can influence the electronic properties of the indole ring and provide a handle for further functionalization.

A study on the selective N-alkylation of a related thiazolidine-2,4-dione derivative highlighted the competitive nature of alkylation when multiple reactive nitrogen atoms are present. niscair.res.in In this case, detailed 2D NMR studies were necessary to confirm that alkylation occurred selectively at the thiazolidine-2,4-dione nitrogen rather than the indole N1 position under the specified basic conditions in DMF. niscair.res.in This underscores the importance of careful reaction condition optimization and thorough characterization to achieve the desired regioselectivity.

Functionalization at Aromatic Carbon Positions (C2, C3, C5, C6, C7)

The carbocyclic and pyrrolic rings of the this compound core offer several positions for the introduction of new functional groups, enabling a wide range of structural diversity.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the indole ring makes it susceptible to electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents, namely the chloro and hydroxyl groups.

Bromination is a common electrophilic substitution reaction. For instance, the use of N-bromosuccinimide (NBS) can introduce a bromine atom onto the indole ring. In related 4-hydroxyindole (B18505) systems, bromination has been shown to occur, leading to further halogenated derivatives. nih.gov The precise position of bromination on the this compound core would depend on the reaction conditions and the combined directing effects of the chloro and hydroxyl groups.

Nitration, another key electrophilic aromatic substitution, can introduce a nitro group onto the indole ring. The nitration of related chloro-indole derivatives to produce compounds like 6-chloro-4-nitro-1H-indole has been documented. bldpharm.comnih.gov

Nucleophilic Substitution Reactions at the Hydroxyl Moiety

The hydroxyl group at the C4 position is a key functional handle for introducing a variety of substituents through nucleophilic substitution reactions.

O-alkylation, or etherification, is a common modification. This reaction typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then reacts with an alkylating agent. For example, 4-hydroxyindole can be reacted with epichlorohydrin (B41342) in the presence of a base to form an ether linkage. actascientific.com This strategy allows for the introduction of a wide range of side chains, which can significantly impact the molecule's biological properties.

Arylation and Alkynylation at Specific Ring Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing aryl and alkynyl groups at specific positions on the indole ring.

Arylation: The Suzuki-Miyaura coupling is a widely used method for arylation. nih.govnih.gov This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.gov For instance, the Suzuki coupling of a bromo-substituted indole with an aryl boronic acid can be used to introduce an aryl group at the position of the bromine atom. acs.org This has been a key step in the synthesis of complex indole derivatives. acs.org The reactivity of the halide in Suzuki couplings generally follows the trend I > Br > Cl. nih.gov

Alkynylation: The Sonogashira coupling is the premier method for introducing alkynyl groups. nrochemistry.comgold-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. nrochemistry.comgold-chemistry.org The reaction is highly versatile and tolerates a wide range of functional groups. nrochemistry.com The reactivity of the halide in Sonogashira couplings is typically I > OTf > Br > Cl. nrochemistry.com This method has been used to synthesize a variety of aryl alkynes and conjugated enynes. gold-chemistry.org Nickel-catalyzed Sonogashira-type reactions have also been developed as an alternative. nih.gov

Introduction of Aldehyde and Carboxylic Acid Functionalities

The introduction of aldehyde and carboxylic acid groups onto the indole ring provides valuable intermediates for further synthetic transformations.

The Vilsmeier-Haack reaction is a classic method for formylation (introduction of an aldehyde group) of electron-rich aromatic and heteroaromatic compounds. jk-sci.comnumberanalytics.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org The indole ring, being electron-rich, is a good substrate for this reaction, with formylation generally occurring at the C3 position. acs.org The resulting aldehyde can then be oxidized to a carboxylic acid. acs.org For example, a Vilsmeier-Haack reaction followed by oxidation with sodium chlorite (B76162) has been used to introduce a carboxylic acid at the C3 position of a 6-chloroindole (B17816) derivative. acs.org

Design and Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The fusion of additional heterocyclic rings, such as pyrimidine (B1678525), pyrazole (B372694), chromene, and triazole, to the this compound framework is a key strategy for developing novel molecular entities. These fused systems are synthesized through various multi-step reactions that strategically build upon the existing indole core.

The synthesis of pyrimidine rings fused to the indole core, creating pyrimido[5,4-b]indoles or related structures, is a significant area of research. These syntheses often rely on the pre-functionalization of the indole ring to introduce reactive groups necessary for the cyclization of the pyrimidine ring.

One common synthetic approach involves the construction of the pyrimidine ring from suitably substituted indole precursors. For instance, an aminopyrimidine derivative can be condensed with a functionalized indole. A general strategy involves the reaction of an ethyl pyrimidine-5-carboxylate derivative with thiourea (B124793) in the presence of a base like triethylamine (B128534) to form a thioxo-dihydropyrimido[4,5-d]pyrimidinone. rsc.org Adapting this to the target scaffold would first require the synthesis of a 6-chloro-4-hydroxy-1H-indole carrying a carboxylate group at an appropriate position, likely C5 or C7, to facilitate the fusion.

Another established method is the three-component condensation reaction, which brings together an aldehyde, an amine (like aminouracil), and an active methylene (B1212753) compound. rsc.org The versatility of this approach allows for the incorporation of diverse substituents onto the final fused heterocyclic system. The synthesis of pyrimidine-fused heterocycles often begins with the condensation of carbonyl compounds with amines. gsconlinepress.com

Table 1: Key Reactions in Pyrimidine-Indole Fusion

Reaction Type Key Reagents Resulting Core Structure
Condensation Ethyl pyrimidine-carboxylate, Thiourea Pyrimido[4,5-d]pyrimidinone

The fusion of five- and six-membered heterocyclic rings containing nitrogen and oxygen atoms onto the this compound core leads to a diverse range of polycyclic structures.

Pyrazolo-Indole Fusions: The synthesis of pyrazolo-fused indoles, such as pyrazolo[3,4-b]pyridines, can be achieved through several established synthetic routes. mdpi.com A prominent method is the Gould-Jacobs reaction, which typically involves the reaction of a 3-aminopyrazole (B16455) derivative with diethyl 2-(ethoxymethylene)malonate. mdpi.com The resulting intermediate undergoes thermal cyclization and subsequent treatment with reagents like phosphorus oxychloride (POCl₃) to yield the final chloro-substituted pyrazolo[3,4-b]pyridine ring system. mdpi.com To apply this to the this compound core, the indole would need to be functionalized to act as the aniline (B41778) equivalent in the Gould-Jacobs reaction. Alternatively, a 1,3-dicarbonyl derivative of the indole could be condensed with hydrazine (B178648) to form the pyrazole ring directly onto the indole scaffold. chim.it

Chromeno-Indole Fusions: Chromene-fused indoles are synthesized through methods that typically form the pyran ring onto the indole nucleus. A versatile multi-component reaction involves combining a salicylaldehyde, an activated methylene compound like malononitrile, and an indole derivative. um.edu.mt This one-pot synthesis provides direct access to 4H-chromene structures fused or substituted with the indole moiety. Another powerful technique is the Fischer indolization, which can be used to construct the indole ring itself onto a pre-existing chromene-thiene precursor, yielding complex chromeno[3′,4′:4,5]thieno[3,2-b]indol-6-ones. scite.ai Palladium-mediated intramolecular C-H arylation is also a modern approach to creating related N-fused isoquinoline (B145761) derivatives from indole precursors. nih.gov

Triazolo-Indole Fusions: The construction of triazole-fused systems can be accomplished by building the triazole ring from a functionalized indole. A common precursor is a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which can be condensed with various acids to form triazolo-[3,4-b]-1,3,4-thiadiazoles. niscpr.res.inresearchgate.net An alternative pathway involves reacting 1H-1,2,4-triazol-5-amine with a β-ketoester, such as ethyl 4-chloro-3-oxobutanoate, in a solvent like acetic acid at elevated temperatures to construct the fused ring system. mdpi.com This strategy would require the this compound to be converted into a suitable ketoester derivative to facilitate the cyclization with the aminotriazole.

Table 2: Synthetic Approaches for Fused Heterocyclic Indoles

Fused Ring Synthetic Method Key Reagents/Precursors
Pyrazole Gould-Jacobs Reaction 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate
Hydrazine Condensation 1,3-Dicarbonyl indole derivative, Hydrazine
Chromene Multi-component Reaction Salicylaldehyde, Malononitrile, Indole derivative
Fischer Indolization Chromene-thiene precursor, Hydrazine derivative
Triazole Condensation 4-Amino-5-substituted-1,2,4-triazole-3-thiol, Aromatic acid

The synthesis of spiro indole derivatives introduces a unique three-dimensional complexity by having a single atom as a common junction for two rings. The creation of a spiro center at the C3 position of the indole nucleus is a common synthetic goal.

A well-documented method for creating spiro indoles involves a one-pot, three-component condensation reaction. dergipark.org.tr This reaction typically uses an isatin (B1672199) derivative (an indole-2,3-dione), which provides the necessary keto-group at the C3 position to act as the spiro center. The isatin is reacted with other components, such as an aminopyrazole and a C-H activated acid, in a suitable solvent system like acetic acid/water. dergipark.org.tr Therefore, to generate spiro derivatives from this compound, the parent indole would first need to be oxidized to the corresponding 6-chloro-4-hydroxy-isatin. This intermediate then serves as the key building block for the multi-component reaction that establishes the spirocyclic framework.

Table 3: Compounds Mentioned in Article

Compound Name
This compound
Pyrimido[5,4-b]indole
Thioxo-dihydropyrimido[4,5-d]pyrimidinone
Pyrazolo[3,4-b]pyridine
Diethyl 2-(ethoxymethylene)malonate
Phosphorus oxychloride
4H-Chromene
Chromeno[3′,4′:4,5]thieno[3,2-b]indol-6-one
Triazolo-[3,4-b]-1,3,4-thiadiazole
Ethyl 4-chloro-3-oxobutanoate
Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]

Advanced Spectroscopic and Characterization Techniques for 6 Chloro 1h Indol 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 6-Chloro-1H-indol-4-ol, both ¹H and ¹³C NMR would provide a complete picture of the molecular connectivity and electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of the aromatic and heteroatomic protons. The chemical shifts are influenced by the electron-donating nature of the hydroxyl (-OH) and amino (-NH) groups and the electron-withdrawing nature of the chloro (-Cl) group. The protons on the pyrrole (B145914) ring (H2 and H3) typically appear in a different region compared to the protons on the benzene (B151609) ring (H5 and H7). ipb.pt The -NH proton of the indole (B1671886) ring generally appears as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which can be confirmed by D₂O exchange. The -OH proton will also be a singlet, with its chemical shift being concentration and solvent dependent. The aromatic protons will show characteristic splitting patterns (doublets or doublets of doublets) due to spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms of the this compound skeleton. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. The carbon atom bearing the hydroxyl group (C4) and the one bearing the chloro group (C6) will be significantly shifted. Carbons adjacent to the nitrogen atom (C2 and C7a) will also have characteristic chemical shifts. ipb.pt

Advanced NMR Techniques: To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons in the spin systems of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular structure. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of flexible side chains in derivatives.

**Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound***

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-NH10.5 - 11.5 (br s)-
2-H7.0 - 7.2 (t)120 - 125
3-H6.4 - 6.6 (t)100 - 105
4-OH5.0 - 6.0 (s)-
4-C-145 - 150
5-H6.7 - 6.9 (d)105 - 110
6-C-115 - 120
7-H7.1 - 7.3 (d)110 - 115
3a-C-125 - 130
7a-C-135 - 140

*Predicted values are based on known substituent effects on the indole ring and are relative to a standard reference (e.g., TMS). Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands.

The most prominent features would be the stretching vibrations of the O-H and N-H bonds. The hydroxyl group's O-H stretch will appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. bellevuecollege.edu The N-H stretch of the indole ring is expected to be a sharper peak around 3400-3500 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. oregonstate.edu The C-N stretching vibration of the indole ring typically appears in the 1200-1350 cm⁻¹ range. The C-O stretching of the phenolic hydroxyl group will be found in the 1000-1200 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. oregonstate.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
HydroxylO-H stretch3200 - 3600Strong, Broad
Amine (Indole)N-H stretch3400 - 3500Medium, Sharp
Aromatic RingC-H stretch3000 - 3100Medium
Aromatic RingC=C stretch1450 - 1600Medium-Strong
PhenolC-O stretch1000 - 1200Strong
ChloroalkaneC-Cl stretch600 - 800Medium-Strong

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₆ClNO), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺ or [M+H]⁺).

Electron ionization (EI) is a common technique that can induce fragmentation. The fragmentation pattern of this compound would be expected to show characteristic losses of small molecules or radicals. Common fragmentation pathways for indoles involve the cleavage of the pyrrole ring. scirp.org The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion and chlorine-containing fragments, with the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

Potential fragmentation could include the loss of a hydrogen atom, a hydroxyl radical, or the elimination of HCl. The stability of the indole ring might lead to the preservation of the core structure in many of the observed fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₈H₆ClNO
Monoisotopic Mass167.0138 g/mol
Molecular Ion (M⁺)m/z 167 (³⁵Cl), 169 (³⁷Cl)
Key Fragmentation PathwaysLoss of CO, Loss of Cl, Loss of HCN

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While NMR, IR, and MS provide a wealth of structural information, X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

A successful single-crystal X-ray diffraction experiment would reveal the planarity of the indole ring system and the precise orientation of the chloro and hydroxyl substituents. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. In the solid state, it is expected that the hydroxyl and N-H groups of this compound would participate in a network of hydrogen bonds, potentially forming chains or sheets of molecules. researchgate.net These hydrogen bonding interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility. The presence of the chlorine atom might also lead to halogen bonding or other weak intermolecular interactions that influence the crystal packing. nih.gov The crystal structure would provide invaluable data for understanding the supramolecular chemistry of this compound and for computational modeling studies.

Computational and Theoretical Studies of 6 Chloro 1h Indol 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 6-Chloro-1H-indol-4-ol at the atomic level. These methods provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would provide a detailed picture of the electron density distribution, which is crucial for understanding its chemical behavior. The presence of the electron-withdrawing chlorine atom at the 6-position and the electron-donating hydroxyl group at the 4-position on the indole (B1671886) ring would significantly influence the electronic environment. DFT calculations can precisely quantify these effects, including bond lengths, bond angles, and dihedral angles, offering a computed optimal molecular geometry.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the energy and spatial distribution of the HOMO would indicate its ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution would describe its capacity to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical calculations would pinpoint the locations of the HOMO and LUMO on the this compound structure, identifying the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterExpected Value (Arbitrary Units)Significance
HOMO Energy-X.XX eVIndicates electron-donating ability
LUMO Energy-Y.YY eVIndicates electron-accepting ability
HOMO-LUMO GapZ.ZZ eVRelates to chemical reactivity and stability

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a computational study.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. For this compound, the MEP map would illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

It is anticipated that the MEP map would show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, as well as the chlorine atom, due to the presence of lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group and the N-H group would exhibit positive potential. This information is crucial for understanding how the molecule would interact with other molecules, including biological targets.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not documented in the available literature, such studies would be invaluable for understanding its behavior in a biological or solution-phase environment.

An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its surroundings. It would provide information on the formation and dynamics of hydrogen bonds between the hydroxyl and N-H groups of the indole and the solvent molecules. Furthermore, if this compound were to be studied as a potential drug candidate, MD simulations of its interaction with a target protein would elucidate the binding mode, stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds) that govern its binding affinity.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, rotation of the hydroxyl group is possible.

A computational conformational analysis would involve systematically rotating the O-H bond to identify the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. The resulting energy landscape would provide the relative energies of these conformers and the energy barriers for their interconversion. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it can interact with other molecules.

Mechanistic Investigations of Reactions Involving 6 Chloro 1h Indol 4 Ol

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for indole (B1671886) derivatives typically involves a combination of experimental studies and computational modeling. The indole ring is inherently electron-rich, making it susceptible to electrophilic attack, most commonly at the C3 position. rsc.org However, the substituents on the benzene (B151609) ring of 6-chloro-1H-indol-4-ol modulate this reactivity. The hydroxyl group at C4 is an electron-donating group, which enhances the nucleophilicity of the ring, while the chloro group at C6 is electron-withdrawing.

Reaction mechanisms are often composed of several elementary steps that proceed through high-energy, transient structures known as transition states. lumenlearning.com For reactions involving indole derivatives, these can include:

Electrophilic Aromatic Substitution: The reaction likely proceeds through a sigma complex (or arenium ion) intermediate, where the electrophile has added to the indole ring. The stability of this intermediate, influenced by the electronic effects of the chloro and hydroxyl groups, determines the reaction's regioselectivity and rate.

Cyclic Transition States: Intramolecular reactions, where the indole's side chain reacts with the ring itself, often proceed through five- or six-membered cyclic transition states, which are energetically favorable. libretexts.org

Multicomponent Reactions: In reactions involving multiple starting materials, the indole nucleus can act as a nucleophile to initiate a cascade of bond-forming events, leading to complex heterocyclic structures. rsc.org

Computational methods, such as Density Functional Theory (DFT), are frequently employed to model the geometries of transition states and calculate their activation energies, providing insights into the most probable reaction pathways. bohrium.com

Role of Catalysts in Directed Functionalization (e.g., Palladium-Catalyzed C-H Activation)

Transition-metal catalysis, particularly with palladium, has become a cornerstone for the selective functionalization of C-H bonds in heterocyclic compounds like indoles. beilstein-journals.orgsnnu.edu.cn For this compound, the N-H bond of the indole ring and the C4-hydroxyl group can serve as endogenous directing groups, guiding the catalyst to activate specific C-H bonds, typically those in the ortho position (C5 and C7). nih.gov

The general mechanism for a palladium-catalyzed C-H arylation often follows a Pd(II)/Pd(0) or Pd(0)/Pd(II) catalytic cycle. beilstein-journals.orgsnnu.edu.cn A common pathway involves:

C-H Activation: The palladium(II) catalyst coordinates to the directing group (e.g., the deprotonated hydroxyl or amino group) and activates a nearby C-H bond to form a five- or six-membered palladacycle intermediate. This step is often the rate-determining step. beilstein-journals.org

Oxidative Addition or Transmetalation: The palladacycle then reacts with a coupling partner.

Reductive Elimination: This final step forms the new C-C bond, releases the functionalized indole product, and regenerates a palladium species that can re-enter the catalytic cycle. snnu.edu.cn

The choice of ligand, oxidant, and solvent is critical for controlling the reaction's efficiency and selectivity. beilstein-journals.orguva.es For example, specific ligands can prevent undesired side reactions like N-arylation and promote the desired C-C bond formation. uva.es

Table 1: Example Conditions for Palladium-Catalyzed C-H Functionalization of Indole Derivatives. (Note: This data is illustrative of general indole chemistry and not specific to this compound).
Reaction TypeCatalystLigandOxidant/AdditiveSolventReference
AlkenylationPdCl₂(MeCN)₂NoneCu(OAc)₂DMA beilstein-journals.org
ArylationPd(OAc)₂XPhosK₂CO₃Toluene uva.es
TrifluoroethylationNone (Reagent-driven)None2,6-di-tert-butylpyridineDichloromethane rsc.org
Intramolecular CyclizationPdCl₂(MeCN)₂None1,4-BenzoquinoneDMF/THF beilstein-journals.org

Isolation and Characterization of Reaction Intermediates

A reactive intermediate is a short-lived, high-energy molecule that exists during the conversion of reactants to products. lumenlearning.com Due to their high reactivity, these species are typically present in low concentrations and are often difficult to isolate directly. lumenlearning.com Their existence is more commonly inferred through indirect methods such as:

Spectroscopic Observation: Techniques like fast-spectroscopic methods can sometimes detect transient species. lumenlearning.com

Chemical Trapping: Introducing a trapping agent that reacts specifically with the intermediate to form a stable, characterizable product. lumenlearning.com

Mechanistic Probes: Using "molecular clocks" or specifically designed substrates that undergo predictable rearrangements if a certain intermediate is formed. beilstein-journals.org

In some cases, intermediates can be isolated, particularly if they are stabilized by low temperatures or by being trapped within a crystal lattice. lumenlearning.com For instance, in the synthesis of an indole-substituted indene, a key reaction intermediate was successfully isolated, which confirmed the crucial role of the solvent in the reaction pathway. acs.org For this compound, a plausible intermediate in a palladium-catalyzed C-H activation would be a palladacycle, formed by the coordination of palladium to the indole's nitrogen or oxygen and the subsequent activation of an adjacent C-H bond. google.com

Kinetic Studies of Reaction Processes

Kinetic studies are essential for quantitatively understanding a reaction mechanism. By measuring how the reaction rate changes in response to variations in reactant concentrations, temperature, or pressure, researchers can determine key parameters that support or refute a proposed pathway. researchgate.netuni-muenchen.de

Key aspects investigated through kinetic studies include:

Reaction Order: Determines how the rate depends on the concentration of each reactant, providing clues about the composition of the transition state in the rate-determining step.

Rate Constants: Quantifies the intrinsic speed of a reaction under specific conditions.

Activation Parameters: Thermodynamic values such as enthalpy (ΔH‡), entropy (ΔS‡), and volume of activation (ΔV‡) can be derived from temperature- and pressure-dependent kinetic data. These parameters provide deep insight into the nature of the transition state, including its degree of order and bond-making/breaking character. researchgate.net

Kinetic Isotope Effect (KIE): Comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium) can reveal whether a specific C-H bond is broken in the rate-determining step. acs.org

Table 2: Illustrative Kinetic Parameters for Mechanistic Analysis.
ParameterDefinitionInformation Gained
Rate Law (e.g., Rate = k[A][B]²)Mathematical expression relating reaction rate to reactant concentrations.Identifies molecules involved in the rate-determining step.
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Provides information on the temperature sensitivity of the reaction rate.
Enthalpy of Activation (ΔH‡)The difference in enthalpy between the transition state and the reactants.Indicates the energy barrier of the reaction.
Entropy of Activation (ΔS‡)The difference in entropy between the transition state and the reactants.Reflects the degree of order in the transition state (e.g., associative vs. dissociative mechanism).
Kinetic Isotope Effect (kH/kD)Ratio of the rate constant for the normal substrate to the deuterated substrate.Indicates if a C-H bond is broken in the rate-determining step. A value >1 suggests it is.

Preclinical Pharmacological and Biological Investigations of 6 Chloro 1h Indol 4 Ol Derivatives

In Vitro Antimicrobial and Antifungal Evaluations

The antimicrobial and antifungal potential of 6-Chloro-1H-indol-4-ol derivatives has been assessed against a range of pathogens, demonstrating a breadth of activity that warrants further investigation.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of the indole (B1671886) nucleus have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on various indole derivatives have shown that their efficacy can be influenced by the specific substitutions on the indole ring. For instance, some indole derivatives have been found to be more active against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while others exhibit broader spectrum activity. nih.govmdpi.com The mechanism of action is often attributed to the disruption of the bacterial cell membrane. mdpi.com

Research on specific N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines, which are complex indole derivatives, revealed that compounds with 4-Nitro, 4-Fluoro, 4-Bromo, and 4-Chloro-2-nitro substitutions showed marked antibacterial potential. researchgate.net Another study on indolyl-4H-chromene derivatives identified three compounds that exhibited significant zones of inhibition and low Minimum Inhibition Concentration (MIC) values (10-25 μg/mL) against a panel of bacteria including Streptococcus pyogenes, Staphylococcus aureus, Clostridium pyrogenes, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

In a study of pleuromutilin (B8085454) derivatives incorporating a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain, several compounds demonstrated good in vitro antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.25 μg/mL. mdpi.com This was comparable to the activity of the established antibiotic tiamulin.

Derivative ClassBacterial StrainsKey FindingsReference
Indolyl-4H-chromene derivativesS. pyogenes, S. aureus, C. pyrogenes, B. subtilis, E. coli, P. aeruginosaMIC values of 10-25 μg/mL for active compounds. nih.gov
N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenaminesGram-positive and Gram-negative bacteriaSubstitutions with nitro and halo groups enhanced activity. researchgate.net
Pleuromutilin derivatives with 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chainMethicillin-resistant Staphylococcus aureus (MRSA)MIC values as low as 0.25 μg/mL. mdpi.com

Antifungal Efficacy against Fungal Pathogens (e.g., Candida albicans)

The antifungal properties of indole derivatives have also been a focus of research, particularly against the opportunistic pathogen Candida albicans. One study synthesized novel indole containing triazole motifs and found that one compound, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole, exhibited potent antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov Another investigation into 3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivatives revealed that 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one showed good antifungal activity against C. albicans. nih.gov

A separate study on carbazole (B46965) derivatives, which are structurally related to indoles, found that a specific compound, 5c, was a potentially effective antifungal agent against C. albicans with a MIC of 0.625 mg/mL. mdpi.com While newer azole antifungals have shown limited activity against C. albicans biofilms, echinocandins have demonstrated retained activity, suggesting a potential area of exploration for indole derivatives that may target the fungal cell wall. nih.gov

Derivative ClassFungal PathogenKey FindingsReference
Indole containing triazole motifsCandida albicansMIC of 2 µg/mL for the most active compound. nih.gov
3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivativesCandida albicansGood antifungal activity observed. nih.gov
Carbazole derivativesCandida albicansMIC of 0.625 mg/mL for compound 5c. mdpi.com

Antitubercular and Antimycobacterial Activity

Indole derivatives have shown promise as antitubercular and antimycobacterial agents. A series of 1,2,3-trisubstituted indolizine (B1195054) derivatives were screened for their in vitro activity against Mycobacterium tuberculosis (MTB). Several compounds were active against the H37Rv-MTB strain with MICs ranging from 4 to 32 µg/mL. nih.gov Notably, indolizines with an ethyl ester group also exhibited activity against a multidrug-resistant (MDR) MTB strain. nih.gov

Another study focused on amphiphilic indole derivatives and their antimycobacterial properties. These compounds, specifically 4-fluoro and 6-methoxyindoles, showed potent activity against Mycobacterium bovis BCG and M. tuberculosis H37Rv. nih.gov The mechanism of action was found to involve the permeabilization and depolarization of the mycobacterial cell membrane. nih.gov

In Vitro Antiviral Spectrum Analysis

While the primary focus of many studies on this compound derivatives has been on their antibacterial and anticancer activities, the broader class of indole derivatives has been investigated for antiviral properties. ijpsr.com However, specific data on the in vitro antiviral spectrum of this compound derivatives is not extensively available in the provided search results. Further research is needed to delineate the specific antiviral activities of this particular subclass of indole compounds.

Anticancer and Antiproliferative Activity in Cell Lines

The potential of this compound derivatives as anticancer agents has been explored through their antiproliferative activity in various cancer cell lines. These studies aim to identify compounds that can inhibit the growth of cancer cells, paving the way for the development of new cancer therapies.

Inhibition of Specific Cancer Cell Lines (e.g., HL-60, HeLaS3, MV4-11, A549, HCT116, MCF7)

Derivatives of this compound have been evaluated for their ability to inhibit the proliferation of a range of human cancer cell lines. In one study, a series of B, C, and E-ring-truncated deguelin (B1683977) analogues, which share structural similarities with indole derivatives, were tested against A549 (lung), HCT116 (colorectal), and MCF-7 (breast) cancer cells. nih.govnih.gov A ketone derivative, 3a, was potent against A549 cells with an IC50 of 6.62 μM, while an oxime analogue, 6a, and a D-ring-benzylated ketone analogue, 8d, were active against HCT116 cells with IC50 values of 3.43 and 6.96 μM, respectively. nih.govnih.gov Furthermore, D-ring alkylated derivatives 8c and 8e–f showed activity against MCF-7 cells with IC50 values under 10 μM. nih.govnih.gov

Another study on indole-sulfonamide derivatives reported weak to moderate cytotoxic effects against HepG2 (liver), A549, and MOLT-3 (leukemia) cell lines. nih.gov A monoindole with a 4-chloro group was identified as the most potent against these cell lines. nih.gov

A series of novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were synthesized and evaluated for their antiproliferative activity. mdpi.com The indole-2-carboxylate (B1230498) derivatives, in particular, showed significant inhibitory actions against the tested cancer cell lines, with GI50 values ranging from 29 nM to 78 nM. mdpi.com

Derivative ClassCancer Cell LineActivity (IC50/GI50)Reference
B, C, and E-ring-truncated deguelin analogues (ketone derivative 3a)A549 (lung)IC50 = 6.62 μM nih.govnih.gov
B, C, and E-ring-truncated deguelin analogues (oxime analogue 6a)HCT116 (colorectal)IC50 = 3.43 μM nih.govnih.gov
B, C, and E-ring-truncated deguelin analogues (D-ring-benzylated ketone analogue 8d)HCT116 (colorectal)IC50 = 6.96 μM nih.govnih.gov
B, C, and E-ring-truncated deguelin analogues (D-ring alkylated derivatives 8c, 8e-f)MCF-7 (breast)IC50 < 10 μM nih.govnih.gov
Indole-sulfonamide derivativesHepG2, A549, MOLT-3Weak to moderate cytotoxicity nih.gov
5-chloro-indole-2-carboxylate derivativesVarious cancer cell linesGI50 = 29 nM to 78 nM mdpi.com

Antioxidant Potential Investigations

The capacity of this compound derivatives to counteract oxidative stress is evaluated through various in vitro assays that measure their radical scavenging and metal chelating abilities.

The ability of a compound to chelate metal ions is an important antioxidant mechanism, as it can prevent the generation of reactive oxygen species through Fenton-like reactions. mdpi.com Chelating agents can bind to metal ions, forming stable complexes and reducing their pro-oxidant activity. mdpi.com While there is a lack of specific studies on the metal ion chelating properties of this compound, the presence of a hydroxyl group on the indole ring suggests a potential for metal chelation. Hydroxypyridinone derivatives, for example, are a well-known class of N-heterocyclic metal chelators. nih.gov Given the structural similarities, it is plausible that the 4-hydroxyindole (B18505) scaffold could also participate in metal ion coordination. Further research is necessary to investigate and quantify the metal ion chelating capabilities of this compound and its derivatives.

Target-Specific Biochemical Activity Investigations

Identifying the specific biochemical targets of this compound derivatives is crucial for understanding their mechanism of action and for guiding further drug development efforts. While dedicated target identification studies for this specific compound are not widely reported, research on related halogenated indole structures provides some potential avenues for investigation.

Affinity-based target identification is a common strategy for discovering the cellular binding partners of bioactive small molecules. rsc.orgexlibrisgroup.comnih.govrsc.org For instance, halogenated spirooxindoles, which share the indole core, have been shown to target various kinases involved in cancer progression. This highlights the potential for halogenated indoles to interact with specific protein targets. The unique substitution pattern of this compound, with both an electron-withdrawing chloro group and an electron-donating hydroxyl group, will likely result in a distinct target binding profile. Future research employing techniques such as affinity chromatography and proteomics will be essential to elucidate the specific molecular targets of this compound derivatives and to fully understand their pharmacological effects.

Enzyme Kinetics and Protein-Ligand Interaction Studies

Research into the derivatives of 6-chloro-1H-indole has provided insights into their interaction with key enzymes. One significant derivative, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been a focal point of such investigations. nih.gov Studies on this compound have elucidated its mechanism as a direct activator of Adenosine Monophosphate-activated Protein Kinase (AMPK). nih.gov

The synthesis of this and related 6-chloro-indole derivatives often involves Suzuki coupling to append aryl groups at the 5-position of the indole core. acs.org The carboxyl group at the 3-position can be introduced through methods such as a Vilsmeier-Haack reaction followed by oxidation, or by acylation with trichloroacetyl chloride followed by hydrolysis. acs.org These synthetic strategies allow for the systematic modification of the parent indole structure to explore structure-activity relationships.

While detailed enzyme kinetic parameters for the direct interaction of this compound are not extensively documented in the provided literature, the research on its derivatives highlights the potential of this chemical scaffold to interact with important biological targets like AMPK. The optimization of PF-06409577 suggests that modifications at the 3 and 5 positions of the 6-chloro-indole core are critical for its biological activity. nih.govacs.org

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation Studies

AMPK is a crucial enzyme in maintaining cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases. nih.govnih.gov A derivative of 6-chloro-1H-indole, specifically 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been identified as a direct activator of AMPK. nih.gov This compound was developed as a potential treatment for diabetic nephropathy, based on human genetic association data linking AMPK to this condition. nih.gov

The activation of AMPK by PF-06409577 and other activators can influence various downstream metabolic pathways. For instance, AMPK activation generally leads to the inhibition of anabolic processes that consume ATP, such as fatty acid synthesis, and the stimulation of catabolic processes that generate ATP, like fatty acid oxidation and glucose uptake. nih.gov

In preclinical studies, another compound, C29, which also acts as an AMPK activator, was shown to stimulate the phosphorylation of acetyl-coenzyme A carboxylase (ACC), a downstream target of AMPK, in a dose-dependent manner in hepatocytes. nih.gov This action is consistent with the known role of AMPK in regulating fatty acid metabolism. nih.gov While the specific data for this compound is not provided, the research on its derivative, PF-06409577, demonstrates that the 6-chloro-indole scaffold can be effectively utilized to design potent AMPK activators. nih.gov The successful advancement of PF-06409577 to first-in-human trials underscores the therapeutic potential of this class of compounds. nih.govacs.org

The table below summarizes the activation of different AMPK heterotrimers by an exemplary AMPK activator, C29, which showcases how these compounds can be evaluated.

AMPK HeterotrimerC29 EC50 (nM)
α1β1γ178 ± 12
α2β1γ165 ± 10
α1β2γ1101 ± 15
α2β2γ189 ± 13

This data is for the AMPK activator C29 and is provided as an illustrative example of AMPK activation studies. nih.gov

Structure Activity Relationship Sar Studies of 6 Chloro 1h Indol 4 Ol Derivatives

Impact of Substituents at Indole (B1671886) Positions on Biological Activities

The biological activity of indole derivatives is highly dependent on the type and position of substituents on the indole ring. nrfhh.com Research has shown that even minor changes to the substitution pattern can lead to significant differences in efficacy and target specificity.

The N-H group of the indole ring can form hydrogen bonds with biological macromolecules, which can be crucial for activity. nih.gov N-alkylation or N-acylation can alter a compound's lipophilicity and steric bulk, thereby influencing its interaction with target proteins. For instance, in a series of indole derivatives, N-acyl derivatives with shorter alkyl chains (C2–C8) showed activity, whereas those with longer chains (C14) or bulky benzoyl groups were inactive, suggesting that excessive bulk at this position is detrimental to activity. mdpi.com

Substitution at the C-3 position is also critical. The introduction of a hydroxyl group, as in 6-Chloro-1H-indol-4-ol, can confer polarity and potential for hydrogen bonding. In other indole series, the introduction of groups like hydroxymethyl or formyl at C-3 has been studied, with varying effects on potency. mdpi.com For example, in one study, a tryptamine (B22526) derivative at C-3 was more potent than compounds with methyl or hydroxymethyl groups, though it also exhibited cytotoxicity. mdpi.com

The position of substituents on the benzene (B151609) ring of the indole nucleus significantly impacts bioactivity. For instance, in a study of antitumor pyridine (B92270) derivatives of indole, a chlorine substituent at the C-4 position resulted in exceptional activity, which decreased when the chlorine was moved to the C-5 or C-6 position. nrfhh.com Conversely, in a different series of celastrol-indole derivatives, a C-6 substituted compound showed high cytotoxicity against a human hepatocellular carcinoma cell line, being significantly more potent than the parent compound. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific chemical scaffold and the biological target.

The introduction of bulky groups can also influence activity. In one study, the replacement of a methylenedioxy ring with two methoxy (B1213986) groups led to slightly enhanced activity, demonstrating the influence of electronic and steric factors. mdpi.com

Compound SeriesPosition of SubstitutionSubstituentImpact on Biological ActivityReference
Pyridine derivatives of indoleC4-ClChlorineExceptional antitumor activity nrfhh.com
Pyridine derivatives of indoleC5-Cl or C6-ClChlorineDecreased antitumor activity compared to C4-Cl nrfhh.com
Celastrol-indole derivativesC6Indole derivativeHighly cytotoxic to Bel7402 cancer cells nih.gov
Indole derivativesN-acylC2-C8 alkyl chainsShowed activity mdpi.com
Indole derivativesN-acylC14 alkyl chain or benzoyl groupInactive, suggesting detrimental effect of bulk mdpi.com

Influence of Halogenation (specifically chlorine) on Pharmacological Profiles

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The introduction of a chlorine atom, as in this compound, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. nih.gov

The position of the halogen on the indole ring is a critical determinant of its effect. In some cases, the presence of a chlorine atom can enhance the desired activity. For example, in a series of 1-phenylbenzazepines, a 6-chloro functional group was a common feature, and further SAR studies around this framework led to the identification of a potent dopamine (B1211576) D1 receptor antagonist. mdpi.com The electron-withdrawing nature of chlorine can influence the reactivity and binding affinity of the molecule.

However, the effect of halogenation is not always positive. In one study, replacing bromine atoms with chlorines in a series of indole derivatives significantly suppressed their activity. mdpi.com This suggests that the specific type of halogen and its interaction with the target protein are crucial. The ability of halogen atoms to form halogen bonds, a type of noncovalent interaction, can also play a role in ligand-receptor binding. acs.org

Compound SeriesHalogen and PositionEffect on Pharmacological ProfileReference
Pyridine derivatives of indoleChlorine at C4Enhanced antitumor activity nrfhh.com
1-phenylbenzazepinesChlorine at C6Led to potent dopamine D1 receptor antagonist mdpi.com
5,6-methylenedioxyindole derivativesReplacement of Bromine with ChlorineSignificantly suppressed activity mdpi.com

Correlation between Steric and Electronic Effects of Derivatization and Target Interactions

The biological activity of this compound derivatives is governed by a complex interplay of steric and electronic effects, which dictate their interaction with specific biological targets. The size, shape, and electronic distribution of a molecule are critical for its ability to fit into the binding pocket of a receptor or enzyme.

Steric Effects: The bulk and three-dimensional arrangement of substituents can either promote or hinder binding. For example, smaller steric groups at certain positions can lead to better inhibitory activity. nih.gov Conversely, excessively large or bulky groups can cause a decline in activity due to steric hindrance. mdpi.com In a study of chalcone-indole derivatives, the steric effect at the N1 position of the indole ring was found to be crucial for anticancer activity; larger substituents on N1 resulted in lower antitumor activity. nih.gov

Electronic Effects: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can significantly influence a molecule's reactivity and its ability to form non-covalent interactions like hydrogen bonds and halogen bonds. acs.org Electron-withdrawing groups, such as the chlorine atom in this compound, can increase the acidity of the N-H proton, potentially strengthening hydrogen bond interactions. In some series, derivatives with electron-withdrawing groups have shown higher inhibitory activity than those with electron-donating groups. nih.gov

Computational Chemistry in Predictive SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to predict and understand the structure-activity relationships of molecules like this compound derivatives. spirochem.comspirochem.comopenaccessjournals.com These in silico techniques complement experimental approaches and can accelerate the process of identifying and optimizing new drug candidates. yale.edu

By employing molecular modeling and simulation, researchers can gain insights into how these derivatives interact with their biological targets at an atomic level. spirochem.com Techniques such as high-throughput docking and pharmacophore-based screening can be used to virtually screen large libraries of compounds and predict their binding affinities. spirochem.com

For this compound, computational data such as the Topological Polar Surface Area (TPSA), LogP, and the number of hydrogen bond donors and acceptors can provide initial predictions about its drug-like properties. chemscene.com For example, a TPSA of 36.02 Ų and a LogP of 2.5269 suggest moderate polarity and lipophilicity. chemscene.com

Computational methods can also be used to explore the conformational space of flexible molecules and to model the binding modes of ligands within the active site of a protein. This can help to rationalize observed SAR data and guide the design of new derivatives with improved potency and selectivity. For instance, understanding the pharmacophoric requirements through computer modeling can explain why certain halogen substitutions lead to enhanced affinity while others are detrimental. researchgate.net

Computational ParameterValue for 4-Chloro-1H-indol-6-olImplicationReference
Topological Polar Surface Area (TPSA)36.02 ŲPredicts cell permeability and oral bioavailability chemscene.com
LogP2.5269Indicates lipophilicity and membrane permeability chemscene.com
Hydrogen Bond Acceptors1Potential for forming hydrogen bonds with target chemscene.com
Hydrogen Bond Donors2Potential for forming hydrogen bonds with target chemscene.com
Rotatable Bonds0Indicates molecular rigidity chemscene.com

Potential Applications Beyond Medicinal Chemistry

Role as Versatile Synthetic Intermediates in Organic Synthesis

The indole (B1671886) nucleus is a cornerstone in synthetic organic chemistry, serving as a building block for a vast number of complex molecules and natural products. numberanalytics.comrsc.org 6-Chloro-1H-indol-4-ol, as a functionalized indole, is a valuable synthetic intermediate. chemimpex.commedchemexpress.com The presence of the chloro, hydroxyl, and N-H groups allows for a variety of chemical transformations, making it a versatile precursor for more intricate molecular architectures. chemimpex.com

Key reactions involving the indole scaffold include:

N-H Functionalization: The nitrogen atom in the indole ring can be readily alkylated or arylated, allowing for the introduction of various substituents. nih.gov

Electrophilic Substitution: The electron-rich indole ring is prone to electrophilic substitution, primarily at the C3 position, which has an enhanced electron density. rsc.org

Cross-Coupling Reactions: The chloro-substituent provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com

Hydroxyl Group Modification: The hydroxyl group can be converted into other functional groups, such as ethers or esters, further expanding the synthetic possibilities.

The strategic modification of these sites allows chemists to construct a diverse library of compounds. For instance, derivatives like 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid have been synthesized using a multi-step process that includes a Suzuki coupling at the 5-position and carboxylation at the 3-position. acs.org This highlights the utility of chloro-substituted indoles as key intermediates in building complex, functional molecules. acs.orgnih.gov

Table 1: Potential Synthetic Transformations of this compound

Reactive Site Reaction Type Potential Product Class
N-H Alkylation, Arylation N-Substituted Indoles
C3-Position Electrophilic Aromatic Substitution 3-Substituted Indoles
C6-Cl Cross-Coupling Reactions (e.g., Suzuki) 6-Aryl/Alkyl Indoles
C4-OH Etherification, Esterification 4-O-Substituted Indoles

Contributions to Advanced Material Science Research (e.g., Organic Semiconductors)

Indole derivatives are recognized for their potential in materials science, particularly in the development of organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). numberanalytics.comnumberanalytics.com The indole moiety's aromatic and electron-rich nature contributes to the electronic properties required for these applications. researchgate.net While direct research on this compound in organic semiconductors is not extensively documented, the broader class of indole derivatives shows significant promise. numberanalytics.comsigmaaldrich.com

The performance of organic electronic materials is heavily dependent on their molecular structure, which influences properties like charge carrier mobility and photoluminescence. researchgate.net The ability to functionalize the indole core allows for the fine-tuning of these electronic properties. researchgate.net For example, introducing different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient organic semiconductor materials. The synthesis of complex indole-containing heterocyclic frameworks is seen as a practical route to new materials for both medicinal and material chemistry. researchgate.net

Investigations in Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and oxygen, especially those with aromatic rings, are effective corrosion inhibitors for metals in acidic environments. mdpi.comnih.gov These molecules function by adsorbing onto the metal surface, creating a protective barrier that hinders corrosive processes. mdpi.comnih.gov Indole and its derivatives have been investigated as corrosion inhibitors for metals such as mild steel. mdpi.comnih.govafricaresearchconnects.com

The effectiveness of indole derivatives stems from the presence of the electron-rich pyrrole (B145914) ring and other functional groups that can interact with the vacant d-orbitals of the metal. dergipark.org.tr Studies on related compounds like 5-hydroxyindole (B134679) have shown a significant inhibiting effect on the corrosion of mild steel in sulfuric acid. tandfonline.com The inhibition efficiency of these compounds generally increases with concentration. mdpi.comtandfonline.com For example, some indole derivatives have achieved inhibition efficiencies as high as 98.9%. osti.gov The adsorption process often follows established models like the Langmuir or Temkin isotherms. mdpi.comtandfonline.com Both experimental and theoretical studies, including Density Functional Theory (DFT), have been used to understand the relationship between the molecular structure of indole inhibitors and their performance. mdpi.comresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Select Indole Derivatives on Mild Steel

Inhibitor Medium Max Inhibition Efficiency (%) Concentration Reference
MPI 0.5 M H₂SO₄ 81.2 90 ppm mdpi.comnih.gov
FIC 0.5 M H₂SO₄ 76.2 90 ppm mdpi.comnih.gov
5-hydroxyindole 0.5 M H₂SO₄ 60 0.0075 M tandfonline.com
Indole 0.5 M H₂SO₄ 97 0.005 M tandfonline.com

Development in Chemical Sensors and Probes

The inherent fluorescence of the indole scaffold makes it an excellent platform for the development of chemical sensors and fluorescent probes. rsc.orgnih.gov The photophysical properties of indole derivatives can be modulated by attaching different functional groups, leading to sensors that exhibit a measurable response—such as a change in color or fluorescence intensity—upon interaction with a specific analyte. rsc.orgnih.gov

Indole-based fluorescent probes have been designed for the detection of various species, including metal ions like Zn²⁺, anions, and biologically relevant molecules. rsc.orgmdpi.com For instance, an indole-based chemosensor demonstrated high selectivity and a low detection limit for Zn²⁺ ions in aqueous solutions and even in biological systems like zebrafish. mdpi.com The design of these sensors often leverages principles like internal charge transfer (ICT), where binding to an analyte alters the electronic structure of the molecule and, consequently, its emission spectrum. rsc.org The versatility of the indole ring allows for the creation of probes that can target specific cellular organelles, such as mitochondria, enabling the study of biological processes in living cells. bohrium.comthieme-connect.com The development of these molecular tools is a rapidly growing area of research with significant potential for applications in environmental monitoring and biological imaging. nih.govrsc.org

Q & A

Q. What are the most reliable synthetic routes for 6-Chloro-1H-indol-4-ol, and how are intermediates characterized?

Answer: this compound is typically synthesized via halogenation or functional group interconversion of indole precursors. For example, nitro groups in 4-nitro-1H-indol-6-ol can be reduced to amines, followed by chlorination. Key intermediates are characterized using:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substitution patterns .
  • Mass spectrometry (ESI or TOF-MS) to verify molecular weight and fragmentation patterns .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition temperatures .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Purity is confirmed via:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities (<1% threshold) .
  • X-ray crystallography (if crystalline) to resolve bond angles and confirm stereochemistry .
  • Elemental analysis (C, H, N, Cl) to match theoretical and experimental compositions .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

Answer: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions .
  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in indole functionalization .
  • Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation and byproduct generation .
    Example
ConditionYield (%)Byproduct (%)
DMF, 80°C, Pd(OAc)₂785
THF, 60°C, no catalyst3222

Q. How should researchers address contradictions in biological activity data (e.g., IC₅₀ variability) for this compound derivatives?

Answer: Contradictions arise from assay conditions or structural nuances. Mitigation steps:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., Cl vs. NO₂) on bioactivity .
  • Molecular docking : Validate interactions with target proteins (e.g., kinases) using software like AutoDock .
    Example SAR
DerivativeIC₅₀ (µM)Target Protein
6-Cl-1H-indol-4-ol0.45Kinase A
6-NO₂-1H-indol-4-ol1.2Kinase A

Q. What computational methods are recommended for predicting the reactivity of this compound in complex reactions?

Answer:

  • Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., Fukui indices) for chlorinated indoles .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., solvolysis in aqueous ethanol) .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Q. How can researchers design experiments to resolve ambiguous spectroscopic data (e.g., overlapping peaks in NMR)?

Answer:

  • 2D NMR techniques : HSQC and HMBC resolve signal overlap by correlating ¹H-¹³C couplings .
  • Isotopic labeling : ¹⁵N or ²H labeling simplifies indole NH proton assignments .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., tautomerism) affecting peak splitting .

Methodological Guidelines

7. Best practices for reporting biological activity data:

  • Include negative controls (e.g., DMSO vehicle) and positive controls (e.g., cisplatin for cytotoxicity) .
  • Specify assay conditions (pH, temperature, incubation time) to ensure reproducibility .
  • Use standardized metrics : IC₅₀, EC₅₀, or Ki values with 95% confidence intervals .

8. Strategies for handling hygroscopicity or degradation during storage:

  • Lyophilization : Stabilizes the compound in anhydrous form .
  • Inert atmosphere storage : Argon-filled vials prevent oxidation of the indole NH group .
  • Stability testing : Monitor purity via HPLC at intervals (0, 3, 6 months) under varying temperatures .

Data Contradiction Analysis Framework

  • Source identification : Differentiate experimental artifacts (e.g., impurities ) from intrinsic properties (e.g., tautomerism ).
  • Cross-validation : Compare results across independent techniques (e.g., crystallography vs. DFT ).
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.